molecular formula C12H10N2O3 B3074165 6-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine CAS No. 1019368-01-4

6-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine

Cat. No. B3074165
CAS RN: 1019368-01-4
M. Wt: 230.22 g/mol
InChI Key: JDLMNOVMXCXJLG-UHFFFAOYSA-N
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Description

6-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine, also known as GSK-3 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound has been found to have a wide range of biochemical and physiological effects, making it an important subject of research in the field of pharmacology.

Mechanism of Action

The mechanism of action of 6-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine involves the inhibition of glycogen synthase kinase 3 (6-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine), an enzyme that plays a key role in several cellular processes, including glycogen metabolism, gene expression, and cell proliferation. By inhibiting 6-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine, 6-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine has been found to modulate several signaling pathways, including the Wnt/β-catenin pathway, the insulin signaling pathway, and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine have been extensively studied. The compound has been found to have a wide range of effects on various cellular processes, including cell proliferation, apoptosis, and differentiation. Additionally, 6-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine has been found to modulate several signaling pathways, including the Wnt/β-catenin pathway, the insulin signaling pathway, and the PI3K/Akt pathway.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine in lab experiments is its ability to modulate several signaling pathways, making it a useful tool for studying the effects of these pathways on various cellular processes. Additionally, the compound has been found to have a wide range of effects on various biochemical and physiological processes, making it a promising candidate for the development of new therapeutics.
However, there are also several limitations associated with the use of 6-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine in lab experiments. One of the main limitations is its potential toxicity, which can limit its use in certain experimental settings. Additionally, the compound's effects on various signaling pathways can be complex and difficult to interpret, making it challenging to draw definitive conclusions from experimental data.

Future Directions

There are several future directions for research on 6-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine. One area of research is the development of new therapeutics based on the compound's ability to modulate various signaling pathways. Additionally, further studies are needed to fully understand the compound's effects on various cellular processes, including cell proliferation, apoptosis, and differentiation. Finally, more research is needed to fully understand the compound's potential toxicity and limitations for use in experimental settings.

Scientific Research Applications

6-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine has been extensively studied for its potential therapeutic applications. The compound has been found to have a wide range of effects on various biochemical pathways, making it a promising candidate for the treatment of several diseases, including cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

6-(1,3-benzodioxol-5-yloxy)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c13-8-1-4-12(14-6-8)17-9-2-3-10-11(5-9)16-7-15-10/h1-6H,7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLMNOVMXCXJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OC3=NC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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